molecular formula C15H21Cl B064814 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 163117-71-3

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B064814
M. Wt: 236.78 g/mol
InChI Key: SSAGWEFEPFPFJC-UHFFFAOYSA-N
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Description

The compound "6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene" belongs to a class of chemicals that are derivatives of tetrahydronaphthalene, which are of interest due to their potential applications in chemical synthesis, pharmaceuticals, and materials science. Tetrahydronaphthalenes serve as core structures in a variety of natural products and synthetic compounds, making them valuable targets for chemical synthesis.

Synthesis Analysis

Synthesis of tetrahydronaphthalene derivatives involves multiple steps, including methylation, acylation, reduction, and halogenation. For example, a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized starting from naphthalene-2,3-diol in seven steps with an overall yield of 44%, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives, including the chloromethyl-substituted variants, often features significant conformational flexibility due to the presence of multiple substituents. High-field NMR studies can reveal conformer equilibriums, as seen in derivatives where steric effects influence biological activity (Nichols et al., 1984).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives participate in a range of chemical reactions, including nucleophilic additions and Friedel-Crafts acylations. For example, reaction with nucleophiles like NaBH3CN or PhMgBr leads to α-position adducts, demonstrating their reactivity and potential for further functionalization (Lee et al., 1995).

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and reactions of cyclic tellurides, including derivatives of 1,2,3,4-tetrahydronaphthalene, showcasing the compound's role in producing novel cyclic structures with potential applications in materials science and pharmacology (Al-Rubaie, Yosif, & Asker, 2017).

Advanced Organic Synthesis

  • Research into the synthesis of tetramethyl- and isopropyl-tetrahydronaphthalene derivatives reveals the compound's utility in constructing complex hydrocarbon frameworks, which are fundamental in the development of new materials and drugs (Mane, Kadam, & Salunkhe, 1999).

Molecular Structure Studies

  • A detailed investigation into the molecular structure of a series of 1,2,3,4-tetrahydronaphthalene derivatives, including chloromethyl variants, provides insights into their conformational dynamics and stability, critical for designing molecules with desired physical and chemical properties (Mague, Akkurt, Mohamed, Hassan, & Albayati, 2014).

Environmental and Green Chemistry

  • The development of eco-friendly synthesis methods for multifunctionalized benzenes, utilizing tetrahydronaphthalene derivatives, emphasizes the role of these compounds in sustainable chemistry practices, aiming to minimize environmental impact while maximizing chemical efficiency (Damera & Pagadala, 2023).

Computational Chemistry and Drug Design

  • Computational studies on tetrahydronaphthalene derivatives, including chloromethyl variants, contribute to understanding their electronic properties and interactions with biological targets, facilitating the design of new molecules with potential therapeutic applications (Arivazhagan, Kavitha, & Subhasini, 2014).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve studying how to safely handle and dispose of the compound.


Future Directions

This would involve looking at potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAGWEFEPFPFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384196
Record name 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

163117-71-3
Record name 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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